molecular formula C16H22FN3O3 B2468835 Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate CAS No. 925075-15-6

Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate

Cat. No.: B2468835
CAS No.: 925075-15-6
M. Wt: 323.368
InChI Key: OKWYBRNWFAJRRO-UHFFFAOYSA-N
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Description

Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate is a chemical compound with the molecular formula C16H22FN3O3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 1-(2-fluorophenyl)piperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like amines or thiols

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives

Scientific Research Applications

Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The piperazine ring plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with the target sites .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((4-(2-chlorophenyl)piperazinyl)carbonylamino)propanoate
  • Ethyl 3-((4-(2-bromophenyl)piperazinyl)carbonylamino)propanoate
  • Ethyl 3-((4-(2-methylphenyl)piperazinyl)carbonylamino)propanoate

Uniqueness

Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate is unique due to the presence of the fluorine atom, which significantly influences its chemical properties and biological activity. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 3-[[4-(2-fluorophenyl)piperazine-1-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-2-23-15(21)7-8-18-16(22)20-11-9-19(10-12-20)14-6-4-3-5-13(14)17/h3-6H,2,7-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWYBRNWFAJRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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